N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
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Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Naphthalene-sulfonamide derivatives, such as the one , have been synthesized and characterized through various methods including FTIR, ESI-MS, and X-ray crystallography, revealing intricate molecular structures and hydrogen bonding patterns (Danish et al., 2021).
Potential in Enhancing Neurite Outgrowth
- A related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, demonstrated potential in enhancing nerve growth factor-induced neurite outgrowth, suggesting applications in neuroregenerative research (Williams et al., 2010).
Radiotracer Development for PET Imaging
- Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging of human CCR8, a crucial target in cancer and inflammation research (Wang et al., 2008).
Anticancer Research
- Naphthalene-sulfonamide derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation, highlighting their potential therapeutic applications (El‐Faham et al., 2014).
Biological Evaluation as Anti-Inflammatory Agents
- Some naphthalene-sulfonamide derivatives, like N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide, have shown significant lipoxygenase and α-glucosidase inhibition activities, suggesting potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Chemical Reactions and Synthesis Techniques
- Naphthalene-based sulfonamides are involved in various chemical reactions and synthesis techniques, contributing to the development of novel compounds with potential biological activities (Pastor et al., 2008).
Fluorescence Sensing and Intracellular Imaging
- Naphthalene-based sulfonamide Schiff bases have been used as fluorescence probes for the selective detection of Al3+ ions, with applications in environmental monitoring and biological studies (Mondal et al., 2015).
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-24(22,19-9-3-6-15-5-1-2-8-18(15)19)20(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUBTJYEUGETTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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